molecular formula C12H21NO3 B6232777 tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers CAS No. 1242273-72-8

tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers

Cat. No. B6232777
CAS RN: 1242273-72-8
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate” is a chemical compound with the CAS Number: 1242273-72-8 . It has a molecular weight of 227.3 . The compound is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug synthesis to catalysis studies.


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl ((1S,2R,4S,5S)-5-hydroxybicyclo [2.2.1]heptan-2-yl)carbamate" . The InChI code is "1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-10,14H,4-6H2,1-3H3,(H,13,15)" . This suggests that the compound has a bicyclic structure with a carbamate functional group attached to a tert-butyl group.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Polymer Membranes in Fuel Additive Purification

The use of polymer membranes for the purification of fuel additives, such as Methyl Tert-butyl Ether (MTBE), highlights the relevance of related compounds in improving fuel performance and reducing emissions. Pervaporation through various polymer membranes, including poly(vinyl alcohol) and cellulose acetate, is explored as a method for separating organic mixtures, indicating the potential application of related carbamate compounds in environmental and industrial processes (Pulyalina et al., 2020).

Biodegradation of Fuel Additives

The biodegradation and fate of fuel additives like Ethyl tert-butyl ether (ETBE) in soil and groundwater are extensively reviewed, shedding light on microbial degradation pathways and the potential environmental impact of related compounds. This suggests the importance of studying the biodegradability and environmental behavior of tert-butyl carbamates (Thornton et al., 2020).

MTBE Biodegradation and Bioremediation

The comprehensive review of MTBE biodegradation underlines the aerobic and anaerobic conditions for biotransformation and mineralization in environmental samples. This knowledge base could be relevant for understanding how tert-butyl carbamates might be addressed in bioremediation strategies (Fiorenza & Rifai, 2003).

Decomposition in Environmental Remediation

The study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor showcases innovative approaches to decomposing environmental pollutants. This suggests potential research avenues for the decomposition or transformation of tert-butyl carbamates in environmental remediation efforts (Hsieh et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The compound’s applications in scientific research, such as drug synthesis and catalysis studies, suggest that its mechanism of action may vary depending on the specific context.

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate involves the protection of the hydroxyl group on the bicyclic ring, followed by the formation of the carbamate group using tert-butyl chloroformate. The final step involves deprotection of the hydroxyl group to obtain the desired product.", "Starting Materials": [ "5-hydroxybicyclo[2.2.1]heptan-2-one", "tert-butyl chloroformate", "diisopropylethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "methanol" ], "Reaction": [ "Protection of the hydroxyl group on the bicyclic ring using tert-butyldimethylsilyl chloride and imidazole in dichloromethane", "Formation of the carbamate group using tert-butyl chloroformate, diisopropylethylamine, and N,N-dimethylformamide", "Deprotection of the hydroxyl group using sodium bicarbonate in methanol" ] }

CAS RN

1242273-72-8

Product Name

tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.